N1-甲基苯-1,4-二胺二盐酸盐

描述

N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound that is closely related to various benzene diamine derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, such as the inhibition of human sirtuin type 2 (SIRT2) , and their structural properties, like hydrogen bonding patterns in related compounds . The chlorination reactions of similar compounds have also been explored, which can lead to various transformation products with potential utility in different chemical syntheses .

Synthesis Analysis

The synthesis of related compounds involves the formation of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, which are designed based on molecular modeling and virtual screening to act as SIRT2 inhibitors . The synthesis process is likely to involve condensation reactions and may require careful control of reaction conditions to achieve the desired selectivity and yield.

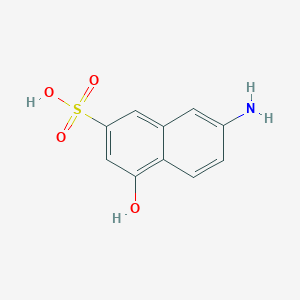

Molecular Structure Analysis

The molecular structure of N1-Methylbenzene-1,4-diamine dihydrochloride is not directly discussed in the provided papers. However, the structure of similar compounds, such as 4-nitrobenzene-1,2-diamine and its hydrohalide salts, has been reported. These structures exhibit interesting hydrogen-bonded arrangements, which can result in two-dimensional pleated-sheet structures or three-dimensional extended structures . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of a pentachloro ketone, which can undergo further transformations to yield hydroxy acids and other derivatives . These reactions are indicative of the potential reactivity of N1-Methylbenzene-1,4-diamine dihydrochloride under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-Methylbenzene-1,4-diamine dihydrochloride can be inferred from the properties of related compounds. For example, the hydrogen bonding in hydrohalide salts of diamines can significantly influence their melting points, solubility, and crystal structures . The chlorination reactions and subsequent transformations of diamine derivatives can also alter their physical properties, such as solubility and stability .

科学研究应用

抗炎性能

研究表明,N1-甲基苯-1,4-二胺二盐酸盐衍生物,如N1-苄基-4-甲基苯-1,2-二胺(BMD),具有抗炎性能。已发现这些化合物能够抑制巨噬细胞中的一氧化氮产生,巨噬细胞是参与炎症反应的一种白细胞。该机制涉及通过抑制核因子κB(NF-κB)的激活,主要在转录水平上抑制诱导型一氧化氮合酶(iNOS)表达,从而发现了潜在的治疗应用于管理与一氧化氮相关的炎症性疾病 (Shin et al., 2005)。

工程塑料和聚合物

N1-甲基苯-1,4-二胺二盐酸盐衍生物已被用于合成具有偶氮亚甲基功能的新系列聚酰亚胺。这些材料显示出用于高性能工程塑料的有希望的特性。这些聚酰亚胺的固有粘度、吸湿性和热稳定性使它们在各种工业应用中具有吸引力。它们在常见溶剂中的溶解性和高分解温度表明它们在制造用于工程应用的新聚合物方面具有实用性 (Iqbal et al., 2015)。

防腐蚀

从N1-甲基苯-1,4-二胺二盐酸盐合成的新化合物已经证明在酸性环境中作为轻钢的防腐蚀剂具有有效性。通过在金属表面吸附,这些化合物提供了对腐蚀的保护,在石油和天然气等行业中至关重要,其中金属部件经常暴露在腐蚀性物质中。这种应用突显了该化学品在延长工业部件的寿命和降低维护成本方面的潜力 (Singh & Quraishi, 2016)。

安全和危害

属性

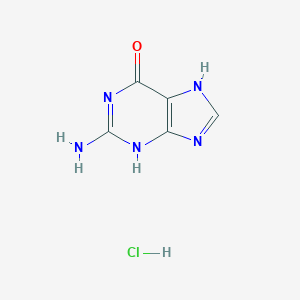

IUPAC Name |

4-N-methylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-9-7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCWUHLEFQDLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063831 | |

| Record name | 1,4-Benzenediamine, N-methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Methylbenzene-1,4-diamine dihydrochloride | |

CAS RN |

5395-70-0 | |

| Record name | 1,4-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。